N-Nitrosoethylmethylamine-d3

Beschreibung

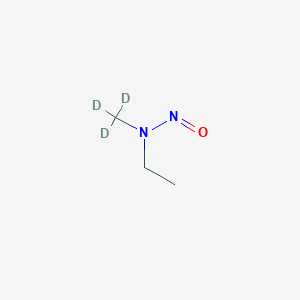

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-N-(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDCJKARQCRONF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988997 | |

| Record name | N-Ethyl-N-(~2~H_3_)methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69278-54-2 | |

| Record name | Ethanamine, N-(methyl-d3)-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-(~2~H_3_)methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69278-54-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Nitrosoethylmethylamine-d3: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of N-Nitrosoethylmethylamine-d3 as an Internal Standard in the Analysis of Genotoxic Impurities.

Introduction

This compound (NEMA-d3) is the deuterated stable isotope-labeled analogue of N-Nitrosoethylmethylamine (NEMA), a member of the N-nitrosamine class of compounds. N-nitrosamines are recognized as probable human carcinogens, and their presence as impurities in pharmaceutical products, food, and drinking water is a significant safety concern for regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] NEMA-d3 serves as a critical analytical tool, specifically as an internal standard, for the accurate quantification of NEMA in various matrices.[1] Its chemical and physical properties are nearly identical to those of NEMA, but its increased molecular weight due to the deuterium (B1214612) atoms allows for its differentiation in mass spectrometry-based analytical methods.[1][2] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | NEMA-d3, Ethylmethylnitrosamine-d3, N-Methyl-N-nitrosoethanamine-d3 |

| CAS Number | 69278-54-2 |

| Molecular Formula | C₃D₃H₅N₂O |

| Molecular Weight | 91.13 g/mol |

| Appearance | Clear Colorless Oil |

| Storage Temperature | 2-8°C Refrigerator |

Synthesis of this compound

While specific, detailed proprietary synthesis protocols for this compound are not widely published, a general synthetic pathway for isotopically labeled nitrosamines has been described.[3] This typically involves the N-alkylation of a primary or secondary amine with a deuterated alkyl halide, followed by nitrosation.

A plausible synthetic route for this compound would involve the following conceptual steps:

-

N-Alkylation: Reaction of ethylamine (B1201723) with a deuterated methyl halide (e.g., iodomethane-d3) to form ethylmethylamine-d3.

-

Nitrosation: The resulting ethylmethylamine-d3 is then reacted with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions to introduce the nitroso group, yielding this compound.

Various nitrosating agents and reaction conditions can be employed for the synthesis of N-nitrosamines, including the use of tert-butyl nitrite under solvent-free conditions for a more efficient and environmentally friendly approach.[4][5]

Application in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of NEMA.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in analytical chemistry for minimizing errors arising from sample preparation and instrumental analysis.[2][6]

Experimental Workflow for Pharmaceutical Impurity Testing

The general workflow for the analysis of nitrosamine (B1359907) impurities in pharmaceutical products involves a risk-based approach as recommended by regulatory bodies like the ICH.[7]

Experimental Protocol: Quantification of NEMA in a Drug Substance by LC-MS/MS

The following is a representative, detailed protocol for the quantification of N-Nitrosoethylmethylamine (NEMA) in a drug substance using this compound as an internal standard, based on methodologies described in the scientific literature.[8][9][10][11]

1. Materials and Reagents

-

N-Nitrosoethylmethylamine (NEMA) reference standard

-

This compound (NEMA-d3) internal standard

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Drug substance to be analyzed

2. Preparation of Standard Solutions

-

NEMA Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NEMA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

NEMA-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NEMA-d3 into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard and IS Solutions: Prepare a series of working standard solutions of NEMA and a working IS solution of NEMA-d3 by serial dilution of the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water). Typical concentrations for the IS working solution are in the range of 10-100 ng/mL.

3. Sample Preparation

-

Accurately weigh a specified amount of the drug substance (e.g., 100 mg) into a centrifuge tube.

-

Add a precise volume of the NEMA-d3 IS working solution.

-

Add a suitable extraction solvent (e.g., methanol).

-

Vortex or sonicate the sample to ensure complete dissolution and extraction of the analyte.

-

Centrifuge the sample to pellet any undissolved excipients.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol or acetonitrile).

-

Injection Volume: Typically 5-20 µL.

-

Mass Spectrometry Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for NEMA and NEMA-d3 are monitored.

5. Data Analysis and Quantification

-

A calibration curve is generated by plotting the ratio of the peak area of NEMA to the peak area of NEMA-d3 against the concentration of NEMA in the calibration standards.

-

The concentration of NEMA in the unknown sample is then calculated from its peak area ratio to the internal standard using the calibration curve.

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of N-nitrosamines using isotope dilution LC-MS/MS. These values are representative and may vary depending on the specific analytical method, instrumentation, and matrix.

| Parameter | Typical Value Range |

| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.03 - 5.0 ng/mL |

| Linearity (R²) | > 0.99 |

| Accuracy (Recovery) | 80 - 120% |

| Precision (RSD) | < 15% |

Metabolic Activation of N-Nitrosoethylmethylamine (NEMA)

The carcinogenicity of NEMA is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2E1, in the liver.[12][13] This metabolic process leads to the formation of highly reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[14][15]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the genotoxic impurity NEMA. Its use as an internal standard in sensitive analytical techniques like LC-MS/MS and GC-MS is crucial for ensuring the safety and quality of pharmaceutical products and for monitoring environmental and food contaminants. A thorough understanding of its properties, synthesis, and application, as well as the toxicological significance of the compound it is used to trace, is essential for researchers, scientists, and professionals in the field of drug development and safety assessment.

References

- 1. tapi.com [tapi.com]

- 2. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]

- 3. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. fda.gov.tw [fda.gov.tw]

- 6. resolvemass.ca [resolvemass.ca]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. ijper.org [ijper.org]

- 9. japsonline.com [japsonline.com]

- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The DNA Repair Protein MGMT Protects against the Genotoxicity of N-Nitrosodimethylamine, but Not N-Nitrosodiethanolamine and N-Nitrosomethylaniline, in Human HepG2 Liver Cells with CYP2E1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hesiglobal.org [hesiglobal.org]

- 14. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

N-Nitrosoethylmethylamine-d3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, synthesis, toxicological significance, and analytical methodologies related to N-Nitrosoethylmethylamine-d3 (NEMA-d3). As the deuterated analog of the carcinogenic N-nitrosamine, N-Nitrosoethylmethylamine (NEMA), NEMA-d3 serves as a critical internal standard for its accurate quantification in pharmaceuticals, environmental samples, and food products.

Chapter 1: Chemical Identity and Physicochemical Properties

This compound is a stable isotope-labeled compound where the three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | N-ethyl-N-(trideuteriomethyl)nitrous amide[1][2] |

| Common Synonyms | NEMA-d3, Ethylmethylnitrosamine-d3, N-Methyl-N-nitrosoethanamine-d3[3] |

| CAS Number | 69278-54-2[1][2][3][4][5] |

| Unlabeled CAS Number | 10595-95-6[1][2][4] |

| Molecular Formula | C₃D₃H₅N₂O[1][2][4] |

| SMILES | [2H]C([2H])([2H])N(CC)N=O[1][2][4] |

| InChI | InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3[1][2][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 91.13 g/mol [1][2][4][6] |

| Accurate Mass | 91.082[1][2][4] |

| Appearance | Clear, colorless to pale yellow oil[3][7][8] |

| Purity | Typically ≥98% chemical purity; ≥99% isotopic purity (atom % D)[2][6] |

| Storage Conditions | 2-8°C Refrigerator[3] or Room Temperature[2][6] |

| Solubility | Commercially available in solvents such as dichloromethane[5][6] |

| Boiling Point (unlabeled) | 170°C[7] |

| Flash Point (unlabeled) | 76°C[7] |

Chapter 2: Synthesis and Chemical Structure

The synthesis of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), under acidic conditions. For this compound, this process would utilize a deuterated starting material, specifically N-(methyl-d3)ethylamine. The partial double-bond character of the N-N bond restricts rotation, leading to the existence of stable E and Z conformational isomers (rotamers) in asymmetric nitrosamines, which can often be distinguished by NMR spectroscopy and chromatography.[9][10]

Chapter 3: Toxicological Profile and Mechanism of Action

While NEMA-d3 itself is primarily used in a research context, the toxicological profile of its unlabeled counterpart, NEMA, is of significant concern. N-nitrosamines as a class are recognized as potent mutagens and carcinogens.[11] NEMA is classified as a substance suspected of causing cancer and is listed under California's Proposition 65.[12]

The carcinogenicity of N-nitrosamines is not direct but requires metabolic activation. This process, primarily mediated by cytochrome P450 enzymes in the liver, involves the α-hydroxylation of one of the alkyl chains. The resulting intermediate is unstable and decomposes to form a highly reactive alkyldiazonium ion, which acts as a powerful electrophile that can alkylate nucleophilic sites on DNA. This DNA damage, if not properly repaired, can lead to mutations and the initiation of cancer.[13]

Chapter 4: Experimental Protocols and Analytical Methodologies

Due to the low permissible limits of nitrosamine (B1359907) impurities in pharmaceutical products and other matrices, highly sensitive and selective analytical methods are required.[14] NEMA-d3 is indispensable for achieving accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

General Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a typical approach for the analysis of NEMA in a drug product using NEMA-d3 as an internal standard.

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

Prepare a series of calibration standards containing known concentrations of unlabeled NEMA and a fixed concentration of the NEMA-d3 internal standard.

-

-

Sample Preparation:

-

Accurately weigh the sample (e.g., powdered tablets) into a centrifuge tube.

-

Add a precise volume of the NEMA-d3 internal standard solution.

-

Add an extraction solvent (e.g., dichloromethane).

-

Vortex or sonicate the sample to ensure complete extraction of the analyte and internal standard.

-

Centrifuge the sample to pelletize insoluble excipients.

-

Carefully transfer the supernatant to a clean vial. The extract may be concentrated under a gentle stream of nitrogen and reconstituted in the mobile phase if necessary.

-

-

Chromatographic Conditions (Example):

-

Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS).[15]

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: Gradient elution using water and methanol/acetonitrile, often with a modifier like formic acid.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NEMA (Analyte): Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.

-

NEMA-d3 (Internal Standard): Monitor the corresponding transition for the deuterated molecule, which will have a mass shift of +3 Da.

-

-

Data Analysis: Quantify NEMA by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration of the calibration standards.

-

Other Relevant Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for volatile nitrosamines like NEMA.[14] Air sampling methods often use sorbent tubes like ThermoSorb-N followed by GC analysis, typically with a Thermal Energy Analyzer (TEA) detector, which is highly specific for nitroso compounds.[7][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation and confirmation of N-nitrosamines. For asymmetric nitrosamines like NEMA, NMR can be used to observe and quantify the distinct signals arising from the E and Z rotamers.[17]

References

- 1. N-Nitroso-methylethylamine D3 (methyl D3) [lgcstandards.com]

- 2. N-Nitrosoethylmethyl-d3-amine | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-Nitroso-methylethylamine D3 (methyl D3) [lgcstandards.com]

- 5. esslabshop.com [esslabshop.com]

- 6. ð-Nitrosomethylethylamine (NMEA) (Dâ, 98%) 1 mg/mL in methylene chloride-D2 - Cambridge Isotope Laboratories, DLM-12279-1.2 [isotope.com]

- 7. N-NITROSOMETHYLETHYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 8. N-NITROSO-METHYL-ETHYLAMINE | 10595-95-6 [chemicalbook.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]

- 11. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. Risk assessment of N‐nitrosamines in food - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. baua.de [baua.de]

- 17. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Nitrosoethylmethylamine-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of N-Nitrosoethylmethylamine-d3 (NMEA-d3) as an internal standard in the quantitative analysis of the potentially carcinogenic N-nitrosamine impurity, N-Nitrosoethylmethylamine (NMEA). The use of stable isotope-labeled internal standards is a critical component of robust analytical methodologies, particularly in the pharmaceutical and food safety sectors, where accurate and precise measurement of trace-level impurities is paramount for regulatory compliance and consumer safety.

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental mechanism of action behind the use of NMEA-d3 as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound (NMEA-d3) is added to a sample at the beginning of the analytical workflow.[1] NMEA-d3 is an ideal internal standard because it is chemically and physically almost identical to the target analyte, NMEA.[2] The only significant difference is its molecular weight, due to the replacement of three hydrogen atoms with their heavier stable isotope, deuterium.[2]

This near-identical chemical behavior ensures that both the analyte and the internal standard experience the same effects throughout the analytical process, including extraction, sample cleanup, and instrument injection.[2] Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.[2] By measuring the ratio of the analyte's signal to the internal standard's signal in the mass spectrometer, it is possible to accurately quantify the amount of the analyte in the original sample, effectively correcting for any analytical variability.[1][3] This approach is strongly recommended by regulatory bodies such as the FDA and EMA to ensure the reliability of analytical data for nitrosamine (B1359907) impurities.[2][4]

Analytical Workflow and Data Interpretation

The use of NMEA-d3 as an internal standard is integral to modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required for the detection of trace-level nitrosamine impurities.[5][6]

A generalized workflow for the quantitative analysis of NMEA using NMEA-d3 is as follows:

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and reproducible results. The following sections provide an overview of typical experimental protocols for the analysis of NMEA using NMEA-d3 as an internal standard.

Standard and Sample Preparation

Internal Standard Stock Solution: An internal standard stock solution is prepared by accurately weighing the NMEA-d3 standard and dissolving it in a suitable solvent, such as methanol (B129727) or dichloromethane, to a known concentration (e.g., 1000 µg/mL).[7]

Calibration Standards: A series of calibration standards are prepared by diluting a stock solution of NMEA to achieve a range of concentrations that bracket the expected concentration in the samples.[1] Each calibration standard is fortified with a constant concentration of the NMEA-d3 internal standard solution.[8]

Sample Preparation: The sample preparation method will vary depending on the matrix (e.g., drug substance, drug product, food). A general procedure for a solid drug product is as follows:

-

Homogenization: The sample is homogenized to ensure uniformity. For tablets, this may involve crushing them into a fine powder.[9]

-

Weighing: A precise amount of the homogenized sample is accurately weighed into a suitable container.[4]

-

Spiking: A known volume of the NMEA-d3 internal standard solution is added to the sample.[4]

-

Extraction: An appropriate extraction solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), methanol, or a mixture of methanol and water) is added.[4][10] The sample is then subjected to an extraction technique such as vortexing, shaking, or sonication to ensure the complete dissolution of the analyte and internal standard.[4][10]

-

Cleanup: The sample is centrifuged to separate solid excipients, and the supernatant is filtered through a membrane filter (e.g., 0.22 µm) to remove any particulate matter before analysis.[1][10]

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a widely used technique for the analysis of nitrosamines due to its high sensitivity and selectivity.[5]

-

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate NMEA from other components in the sample matrix.[1] The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.[11]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is frequently employed for detection.[1] Specific precursor-to-product ion transitions are monitored for both NMEA and NMEA-d3 to ensure high selectivity and minimize interferences. The ionization source can be either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[5][11]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile nitrosamines like NMEA.

-

Chromatographic Separation: A capillary column with a polar stationary phase, such as a DB-WAX column, is typically used for the separation of nitrosamines.[12]

-

Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or MRM mode to detect the specific ions corresponding to NMEA and NMEA-d3.

Quantitative Data and Performance Characteristics

The use of NMEA-d3 as an internal standard significantly improves the performance of analytical methods for NMEA quantification. The following table summarizes typical performance data for nitrosamine analysis using isotope dilution mass spectrometry. It is important to note that these values can vary depending on the specific matrix, instrumentation, and method validation protocol.

| Parameter | Typical Value/Range | Reference |

| Limit of Quantification (LOQ) | 0.05 µg/g | [11] |

| 1 - 10 ppb | [13] | |

| Limit of Detection (LOD) | 0.01 - 0.025 ppm (for various nitrosamines) | [4] |

| 0.2 - 1.3 ng/L (in water) | [14] | |

| Recovery | 89.5% - 112.0% | [10] |

| Linearity (Correlation Coefficient, r²) | > 0.99 | [1] |

| Reproducibility (%RSD) | 0.61% - 4.42% | [10] |

Logical Relationships in Isotope Dilution Analysis

The core logic of using NMEA-d3 as an internal standard is based on the consistent relationship between the analyte and the standard. This relationship allows for the correction of various sources of error in the analytical process.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of NMEA in a variety of matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the effective compensation of analytical variability, thereby ensuring the reliability and validity of the results. The detailed experimental protocols and performance data presented in this guide underscore the robustness of methods employing NMEA-d3 as an internal standard. For researchers, scientists, and drug development professionals, the proper implementation of such methodologies is essential for meeting stringent regulatory requirements and safeguarding public health.

References

- 1. benchchem.com [benchchem.com]

- 2. lcms.cz [lcms.cz]

- 3. benchchem.com [benchchem.com]

- 4. fda.gov [fda.gov]

- 5. waters.com [waters.com]

- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov.tw [fda.gov.tw]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 11. fda.gov.tw [fda.gov.tw]

- 12. benchchem.com [benchchem.com]

- 13. agilent.com [agilent.com]

- 14. Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples [mdpi.com]

In-Depth Technical Guide: Toxicological Data for N-Nitrosoethylmethylamine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for N-Nitrosoethylmethylamine-d3 (NMEA-d3). Given the limited direct data on the deuterated form, this guide focuses on the toxicological profile of its non-deuterated counterpart, N-Nitrosoethylmethylamine (NMEA), as their toxicological properties are expected to be largely analogous. The primary anticipated difference lies in the kinetic isotope effect due to deuterium (B1214612) substitution, which may influence the rate of metabolic activation and, consequently, its toxic potency.

Executive Summary

N-Nitrosoethylmethylamine (NMEA) is a potent carcinogenic and mutagenic compound. Its toxicity is mediated by metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that can alkylate DNA and other macromolecules, inducing mutations and initiating carcinogenesis. The primary target organ for NMEA-induced carcinogenicity in rats is the liver, with the esophagus also being affected at higher doses. Recent studies have unequivocally demonstrated its mutagenicity in the bacterial reverse mutation assay (Ames test) under optimized conditions.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for N-Nitrosoethylmethylamine.

Table 1: Carcinogenicity Data

| Species | Strain | Route of Administration | Target Organ(s) | Total Dose (mg/kg) | Tumor Type | Reference |

| Rat | BD | Oral | Liver | 240 | Hepatocellular Carcinoma | Druckrey et al., 1967 |

| Rat | BD | Oral | Esophagus | 600 | Esophageal Carcinoma | Druckrey et al., 1967 |

Table 2: Genotoxicity Data (Ames Test)

| Bacterial Strain | Metabolic Activation | Solvent | Incubation Method | Result | Benchmark Dose (BMD) Modeling | Reference |

| Salmonella typhimurium TA100 | Hamster Liver S9 | Water | Pre-incubation (30 min) | Positive | Quantitative data available | Thomas et al., 2024[1][2][3][4] |

| Salmonella typhimurium TA1535 | Hamster Liver S9 | Water | Pre-incubation (30 min) | Positive | Quantitative data available | Thomas et al., 2024[1][2][3][4] |

| Escherichia coli WP2 uvrA (pKM101) | Hamster Liver S9 | Water | Pre-incubation (30 min) | Positive | Quantitative data available | Thomas et al., 2024[1][2][3][4] |

Metabolic Activation and Signaling Pathway

The carcinogenicity and mutagenicity of NMEA are dependent on its metabolic activation. This process is primarily initiated by cytochrome P450 (CYP) enzymes in the liver. The proposed metabolic activation pathway is illustrated below.

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

Oral Carcinogenicity Study in Rats (Adapted from Druckrey et al., 1967)

This protocol outlines the general procedure for a chronic oral carcinogenicity study of N-nitrosamines in rats.

Protocol Details:

-

Animal Model: Male and female BD rats are a suitable model.

-

Housing and Diet: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They have ad libitum access to standard laboratory chow and drinking water.

-

Dose Administration: NMEA is dissolved in the drinking water at various concentrations. The stability of the compound in water should be confirmed.

-

Dose Groups: Multiple dose groups with varying concentrations of NMEA and a control group receiving untreated drinking water are used.

-

Duration: The study is conducted for the lifetime of the animals.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and water consumption are recorded regularly.

-

Pathology: A complete necropsy is performed on all animals. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological evaluation.

-

Endpoint Analysis: The incidence, multiplicity, and latency of tumors in different organs are recorded and statistically analyzed.

Bacterial Reverse Mutation Assay (Ames Test) (Adapted from Thomas et al., 2024)

This protocol describes an optimized Ames test for the detection of mutagenicity of N-nitrosamines.[1][2][3][4]

Protocol Details:

-

Bacterial Strains: Histidine-dependent Salmonella typhimurium strains (e.g., TA100, TA1535) and a tryptophan-dependent Escherichia coli strain (e.g., WP2 uvrA (pKM101)) are used.

-

Metabolic Activation: An S9 fraction from the liver of hamsters induced with Aroclor 1254 is used to provide the necessary metabolic enzymes.

-

Test Compound and Controls: NMEA is dissolved in water. A solvent control (water) and positive controls (known mutagens) are included.

-

Procedure (Pre-incubation Method):

-

The test compound, bacterial culture, and S9 mix are combined in a test tube.

-

The mixture is pre-incubated at 37°C for 30 minutes with shaking.

-

Molten top agar is added, and the mixture is poured onto minimal glucose agar plates.

-

-

Incubation and Scoring: Plates are incubated at 37°C for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Data Analysis: A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

In Vivo Micronucleus Assay

This protocol outlines the general procedure for an in vivo micronucleus test to assess chromosomal damage.

Protocol Details:

-

Animal Model: Mice or rats are commonly used.

-

Dose Administration: The test substance is administered, typically via oral gavage, at multiple dose levels. A vehicle control and a positive control are included.

-

Dosing Regimen: A common regimen involves two administrations 24 hours apart.

-

Sample Collection: Bone marrow is typically collected from the femur 24 hours after the final dose.

-

Slide Preparation and Staining: Bone marrow cells are flushed, and smears are prepared on microscope slides. Slides are stained with a dye such as acridine orange or Giemsa to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and to visualize micronuclei.

-

Scoring: A statistically significant number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei.

-

Cytotoxicity Assessment: The ratio of PCEs to NCEs is determined to assess bone marrow toxicity.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control indicates a positive result.

References

- 1. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathway of N-Nitrosoethylmethylamine and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the carcinogenic compound N-Nitrosoethylmethylamine (NEMA) and its deuterated analogs. Understanding these pathways is critical for toxicology studies, risk assessment, and the development of strategies to mitigate the harmful effects of this compound. This document details the enzymatic processes involved, the impact of isotopic substitution, and the experimental methodologies used to study these transformations.

Introduction

N-Nitrosoethylmethylamine (NEMA) is a member of the N-nitrosamine class of compounds, which are potent carcinogens in various animal species. Human exposure to N-nitrosamines can occur through diet, lifestyle factors, and certain occupational settings. The carcinogenicity of NEMA, like other N-nitrosamines, is dependent on its metabolic activation to reactive electrophilic species that can alkylate cellular macromolecules, including DNA. This guide will delve into the primary metabolic pathways of NEMA—α-hydroxylation and denitrosation—and explore the significant influence of deuterium (B1214612) substitution on these processes.

Metabolic Pathways of N-Nitrosoethylmethylamine

The metabolism of NEMA is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2E1 being a major contributor.[1][2] Other isoforms such as CYP2A6 may also play a role.[1][3] The two main metabolic routes are α-hydroxylation, which is considered the bioactivation pathway, and denitrosation, a potential detoxification pathway.

α-Hydroxylation: The Bioactivation Pathway

The principal pathway for the metabolic activation of NEMA is the enzymatic hydroxylation at the α-carbon of either the methyl or the ethyl group.[4] This reaction is considered the rate-limiting step in the bioactivation of many nitrosamines.[5]

-

α-Hydroxylation of the Methyl Group (Demethylation): This process leads to the formation of an unstable α-hydroxynitrosamine intermediate, which spontaneously decomposes to yield formaldehyde (B43269) and an ethylating agent, the ethyldiazonium ion.

-

α-Hydroxylation of the Ethyl Group (De-ethylation): This pathway results in the formation of acetaldehyde (B116499) and a methylating agent, the methyldiazonium ion.

Both the methyldiazonium and ethyldiazonium ions are highly reactive electrophiles that can covalently bind to nucleophilic sites in DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis. In vivo studies in rats have shown that hydroxylation at the α-position of the ethyl group of NEMA proceeds at a rate approximately 2.6 times faster than at the methyl group.[4]

Denitrosation: A Potential Detoxification Pathway

Denitrosation involves the cleavage of the N-N bond, resulting in the formation of the corresponding secondary amine (ethylmethylamine) and nitric oxide (NO).[6][7] This pathway is generally considered a detoxification route as it prevents the formation of the highly reactive alkylating agents produced through α-hydroxylation. For N-nitrosodimethylamine (NDMA), a close structural analog of NEMA, denitrosation accounts for a significant portion of its metabolism.[8] With control rat liver microsomes, the rate of denitrosation for several nitrosamines, including NEMA, was found to be 9-39% of the rate of demethylation.[6][7]

The Influence of Deuterium Substitution

The substitution of hydrogen with its heavier isotope, deuterium, at the α-carbon positions of NEMA has a profound impact on its metabolism. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger C-D bond compared to the C-H bond, making it more difficult to break. Since α-hydroxylation involves the cleavage of a C-H bond, this step is significantly slowed down in deuterated analogs.

Studies on deuterated NDMA have shown that deuteration leads to a significant increase in the Michaelis-Menten constant (Km), indicating a lower binding affinity of the enzyme for the substrate, while the maximum velocity (Vmax) remains largely unchanged.[9][10][11] This suggests that C-H bond cleavage is a rate-limiting step in the metabolism. Consequently, deuteration can shift the metabolic balance, favoring the denitrosation pathway over α-hydroxylation.[9] This shift towards detoxification is believed to be the primary reason for the observed decrease in the carcinogenicity of deuterated nitrosamines.[12]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism of NEMA, its deuterated analogs, and the closely related NDMA.

Table 1: In Vitro Metabolism of N-Nitrosodimethylamine (NDMA) and its Deuterated Analog ([²H₆]NDMA) by Acetone-Induced Rat Liver Microsomes [9]

| Compound | Pathway | Km (mM) | Vmax (nmol/min/mg) |

| NDMA | Demethylation | 0.06 | 7.9 |

| [²H₆]NDMA | Demethylation | 0.3 | ~7.9 |

| NDMA | Denitrosation | 0.06 | 0.83 |

| [²H₆]NDMA | Denitrosation | 0.3 | ~0.83 |

Table 2: In Vivo DNA Adduct Formation by N-Nitrosoethylmethylamine (NMEA) in Rats [4]

| DNA Adduct | Relative Concentration (Liver DNA) |

| 7-Methylguanine | 170-200 |

| 7-Ethylguanine | 1 |

Experimental Protocols

The study of NEMA metabolism typically involves in vitro experiments using subcellular fractions, such as liver microsomes, which are rich in CYP enzymes.

In Vitro Metabolism of NEMA using Rat Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of NEMA and its deuterated analogs.

-

Preparation of Microsomes:

-

Liver microsomes are prepared from rats (e.g., male Fischer 344) through differential centrifugation.

-

The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

-

-

Incubation Mixture:

-

A typical incubation mixture (final volume of 1 mL) contains:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NEMA or its deuterated analog (substrate) at various concentrations.

-

Rat liver microsomes (e.g., 0.5-1.0 mg of protein).

-

An NADPH-generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

-

-

-

Incubation:

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) before initiating the reaction by adding the NADPH-generating system.

-

The reaction is allowed to proceed at 37°C with gentle shaking for a specific duration (e.g., 10-30 minutes).

-

The reaction is terminated by adding a quenching agent, such as a cold solution of perchloric acid or by flash-freezing in liquid nitrogen.

-

-

Analysis of Metabolites:

-

Aldehydes (Formaldehyde and Acetaldehyde):

-

The quenched reaction mixture is centrifuged to pellet the precipitated protein.

-

The supernatant is derivatized with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH).

-

The resulting hydrazones are extracted and analyzed by high-performance liquid chromatography (HPLC) with UV detection.

-

-

Denitrosation Products (Ethylmethylamine):

-

The concentration of the secondary amine can be determined by gas chromatography-mass spectrometry (GC-MS) after derivatization.

-

-

Conclusion

The metabolic activation of N-Nitrosoethylmethylamine via α-hydroxylation is a critical step in its mechanism of carcinogenicity. The process is primarily mediated by CYP2E1 and results in the formation of highly reactive alkylating agents that can damage DNA. Deuterium substitution at the α-carbon positions significantly alters the metabolic fate of NEMA, favoring the detoxification pathway of denitrosation and thereby reducing its carcinogenic potential. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development for further investigation into the metabolism and health risks associated with NEMA and other N-nitrosamines.

References

- 1. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylation versus ethylation of DNA in target and nontarget tissues of Fischer 344 rats treated with N-nitrosomethylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. The nature of nitrosamine denitrosation by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concurrent generation of methylamine and nitrite during denitrosation of N-nitrosodimethylamine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium isotope effect on denitrosation and demethylation of N-nitrosodimethylamine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium isotope effect in the interaction of N-nitrosodimethylamine, ethanol, and related compounds with cytochrome P-450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effect on the metabolism of N-nitrosodimethylamine and related compounds by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterium isotope effect on metabolism of N-nitrosodimethylamine in vivo in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Material Safety of N-Nitrosoethylmethylamine-d3

This guide provides a comprehensive overview of the material safety data for N-Nitrosoethylmethylamine-d3, intended for researchers, scientists, and professionals in drug development. The information compiled herein is based on publicly available safety data sheets and toxicological research.

Chemical and Physical Properties

This compound is the deuterated form of N-Nitrosoethylmethylamine (NEMA), a member of the N-nitrosamine class of compounds. The substitution of hydrogen with deuterium (B1214612) is often utilized in research for mechanistic studies and as an internal standard in analytical chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Methyl-N-nitrosoethanamine-d3, Ethylmethylnitrosamine-d3, NEMA-d3 |

| CAS Number | 69278-54-2[1][2][3][4][5] |

| Molecular Formula | C₃H₅D₃N₂O[2] |

| Molecular Weight | 91.13 g/mol [1][3][6] |

| Appearance | Clear Colorless Oil[2] |

| Storage Temperature | 2-8°C Refrigerator[2] |

| Unlabeled CAS Number | 10595-95-6[1][3][4] |

Toxicological Data

N-nitrosamines are classified as probable human carcinogens. The toxicity of N-Nitrosoethylmethylamine is primarily attributed to its metabolic activation into reactive electrophiles that can alkylate DNA.

Table 2: Acute Toxicity Data for N-Nitrosoethylmethylamine (Unlabeled)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 90 mg/kg |

| LD50 | Mouse | Oral | 200 mg/kg[7] |

Carcinogenicity: N-Nitrosoethylmethylamine is reasonably anticipated to be a human carcinogen.[8] Animal studies have demonstrated that N-nitrosamines can induce tumors in various organs.[8][9] The International Agency for Research on Cancer (IARC) has classified some N-nitrosamines as Group 2A or 2B carcinogens, indicating they are probably or possibly carcinogenic to humans.[7][10]

Mutagenicity: N-Nitrosoethylmethylamine has been shown to be mutagenic in the Ames test under specific conditions that include metabolic activation.[11][12][13][14] It causes mutations by forming DNA adducts.[15][16]

Signaling Pathway of Carcinogenicity

The carcinogenic effect of N-Nitrosoethylmethylamine is initiated by its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This process leads to the formation of unstable intermediates that generate highly reactive electrophiles, which in turn damage DNA.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, this test requires metabolic activation. The following is a generalized protocol based on successful studies of N-Nitrosoethylmethylamine.[11][12][13][14]

Methodology:

-

Bacterial Strains: Salmonella typhimurium strains TA100 and TA1535, and Escherichia coli strain WP2uvrA(pKM101) are recommended as they are sensitive to base-pair substitution mutagens.[11][12][13][14]

-

Metabolic Activation (S9 Mix): A liver homogenate fraction (S9) from hamsters induced with phenobarbital/β-naphthoflavone is used to provide the necessary cytochrome P450 enzymes for metabolic activation. A 30% S9 concentration in the mix is considered effective.[17][18]

-

Exposure: The pre-incubation method is employed. The test compound, bacterial culture, and S9 mix are incubated together for 30 minutes before being plated on minimal glucose agar.[11][12][13][14]

-

Controls: A vehicle control (e.g., water or methanol) and a known mutagen as a positive control are run in parallel.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted. A significant, dose-dependent increase in revertant colonies compared to the vehicle control indicates a positive mutagenic response.

In Vivo Carcinogenicity Bioassay

Animal bioassays are conducted to determine the carcinogenic potential of a substance in a mammalian system. The following is a general protocol for a rodent bioassay.

Methodology:

-

Animal Model: F344 rats are a commonly used strain for carcinogenicity studies of nitrosamines.[19]

-

Administration: N-Nitrosoethylmethylamine is typically administered in the drinking water or via gavage.

-

Dose Groups: At least two dose groups and a control group are used. Doses are determined from shorter-term toxicity studies.

-

Duration: The study duration is typically long-term, up to two years for rats.

-

Endpoint: The primary endpoint is the incidence of tumors in various organs. A comprehensive histopathological examination of all major tissues is performed at the end of the study.

-

Analysis: Statistical analysis is performed to determine if there is a significant increase in tumor incidence in the dosed groups compared to the control group.

Experimental and Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a nitrosamine (B1359907) compound like this compound.

Safe Handling and Disposal

Handling:

-

This compound should be handled as a carcinogen.

-

Work should be conducted in a well-ventilated fume hood.[7][20]

-

Personal protective equipment (PPE), including double gloves (nitrile or butyl rubber), a lab coat, and safety glasses, must be worn.[7][20]

-

Avoid inhalation of vapors and contact with skin and eyes.[7][20]

-

Keep containers tightly closed when not in use.[21]

Storage:

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[21]

-

Store in a tightly sealed container, protected from light.[20]

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[20]

-

Do not allow the material to enter the environment.[20]

This technical guide provides a summary of the available safety and toxicological information for this compound. It is crucial for all personnel handling this compound to be thoroughly familiar with its potential hazards and to adhere to strict safety protocols. Always refer to the most current and specific Safety Data Sheet provided by the supplier before use.

References

- 1. N-Nitroso-methylethylamine D3 (methyl D3) [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Nitroso-methylethylamine D3 (methyl D3) [lgcstandards.com]

- 4. N-Nitrosoethylmethyl-d3-amine | LGC Standards [lgcstandards.com]

- 5. esslabshop.com [esslabshop.com]

- 6. ð-Nitrosomethylethylamine (NMEA) (Dâ, 98%) 1 mg/mL in methylene chloride-D2 - Cambridge Isotope Laboratories, DLM-12279-1.2 [isotope.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. epa.gov [epa.gov]

- 10. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]

- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters | Semantic Scholar [semanticscholar.org]

- 14. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. jrfglobal.com [jrfglobal.com]

- 19. Comparative studies on hepatic DNA alkylation in rats by N-nitrosomethylethylamine and N-nitrosodimethylamine plus N-nitrosodiethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lsuhsc.edu [lsuhsc.edu]

- 21. chemos.de [chemos.de]

Commercial Suppliers and Technical Guide for N-Nitrosoethylmethylamine-d3

For researchers, scientists, and professionals in drug development requiring high-purity N-Nitrosoethylmethylamine-d3 for use as an internal standard in analytical testing, several reputable commercial suppliers are available. This technical guide provides an overview of these suppliers, product specifications, and a representative experimental protocol for its application in the quantitative analysis of N-Nitrosoethylmethylamine.

Introduction to this compound

This compound (NEMA-d3) is the deuterated form of N-Nitrosoethylmethylamine (NEMA), a nitrosamine (B1359907) compound. Due to its isotopic labeling, NEMA-d3 serves as an ideal internal standard for isotope dilution assays in mass spectrometry-based methods such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use allows for the accurate quantification of NEMA in various matrices, including pharmaceutical drug substances, food, and environmental samples, by correcting for variations during sample preparation and analysis.[1][2]

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound, primarily for research and analytical purposes. The products are available in various formats, such as neat material or as a solution in a specified solvent. Key product details from prominent suppliers are summarized in the table below.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Product Format | Available Quantities/Concentrations |

| LGC Standards | N-Nitroso-methylethylamine D3 (methyl D3) | 69278-54-2 | C3D3H5N2O | 91.13 | 99 atom % D, min 98% Chemical Purity | Neat | 25 mg, 0.01 g, 0.05 g[3][4] |

| Pharmaffiliates | This compound (Major) | 69278-54-2 | C3H5D3N2O | 91.13 | High Purity | Clear Colorless Oil | 5 mg[1][2] |

| Cambridge Isotope Laboratories, Inc. | N-Nitrosomethylethylamine (D₃, 98%) | 69278-54-2 | CH3CH2N(CD3)NO | 91.13 | 98% | 1 mg/mL in methylene (B1212753) chloride-D₂ | 1.2 mL |

| Chiron (distributed by Sapphire North America & ESSLAB) | N-Nitrosomethylethylamine-d3 | 69278-54-2 | Not Specified | Not Specified | Not Specified | 1000 µg/mL in dichloromethane | 1 mL[5][6] |

Representative Experimental Protocol: Quantification of N-Nitrosoethylmethylamine in a Liquid Matrix using this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of N-Nitrosoethylmethylamine (NEMA) in a liquid sample (e.g., water, beverage, or dissolved drug product) using this compound as an internal standard. This method is based on the principles of isotope dilution mass spectrometry.[7][8]

Materials and Reagents

-

N-Nitrosoethylmethylamine (NEMA) analytical standard

-

This compound (NEMA-d3) internal standard

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., activated carbon or polymer-based)

-

Sample vials

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of NEMA and NEMA-d3 in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NEMA stock solution with an appropriate solvent (e.g., 10% methanol in water).

-

Internal Standard Spiking Solution: Prepare a working solution of NEMA-d3 at a fixed concentration (e.g., 50 ng/mL) in the same solvent as the calibration standards.

Sample Preparation (Solid Phase Extraction)

-

Spiking: To a known volume of the liquid sample, add a precise volume of the NEMA-d3 internal standard spiking solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

-

Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water) to remove interfering matrix components.

-

Elution: Elute the analytes (NEMA and NEMA-d3) from the cartridge using a stronger solvent (e.g., methanol or dichloromethane).

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both NEMA and NEMA-d3 to ensure accurate identification and quantification.

-

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of NEMA to the peak area of NEMA-d3 against the concentration of the NEMA calibration standards.

-

Determine the concentration of NEMA in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow for supplier selection and a typical experimental workflow for nitrosamine analysis.

Caption: Supplier selection workflow for this compound.

Caption: Workflow for NEMA quantification using NEMA-d3.

References

- 1. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Nitroso-methylethylamine D3 (methyl D3) [lgcstandards.com]

- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. lcms.cz [lcms.cz]

N-Nitrosoethylmethylamine-d3 CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Nitrosoethylmethylamine-d3 (NEMA-d3), a deuterated isotopic analog of the N-nitrosamine compound, N-Nitrosoethylmethylamine (NEMA). NEMA-d3 is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of NEMA in various matrices, including pharmaceutical products, environmental samples, and food products. Its use is critical in studies monitoring for the presence of carcinogenic nitrosamine (B1359907) impurities.

Core Chemical Identifiers

This compound is a stable, isotopically labeled compound essential for mass spectrometry-based quantitative analysis. Below is a summary of its key chemical identifiers.

| Identifier Type | Value |

| CAS Number | 69278-54-2[1] |

| Molecular Formula | C₃D₃H₅N₂O[2] |

| Molecular Weight | 91.13 g/mol [2] |

| IUPAC Name | N-ethyl-N-(trideuteriomethyl)nitrous amide[2] |

| Synonyms | N-Ethyl-N-nitrosoethanamine-d3, Ethylmethylnitrosamine-d3, NEMA-d3[1] |

| InChI | InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3[2] |

| Canonical SMILES | CCN(C([2H])([2H])[2H])N=O |

Quantitative Data

Quantitative data for N-Nitrosoethylmethylamine is primarily available for its non-deuterated form. The deuterated analog, NEMA-d3, is used as an internal standard and is not typically the subject of toxicological studies itself. The data presented below pertains to NEMA and other relevant nitrosamines, providing context for analytical applications involving NEMA-d3.

Toxicological Data

N-Nitrosamines as a class are recognized as probable human carcinogens. The International Agency for Research on Cancer (IARC) has classified N-Nitrosoethylmethylamine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

| Compound | Classification | Agency |

| N-Nitrosoethylmethylamine | Group 2B | IARC |

| N-Nitrosodimethylamine (NDMA) | Group 2A | IARC |

| N-Nitrosodiethylamine (NDEA) | Group 2A | IARC |

Data sourced from general toxicological profiles of nitrosamines.

Analytical Performance Data

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for the analysis of N-nitrosamines in pharmaceutical matrices using mass spectrometry-based methods, where NEMA-d3 would be used as an internal standard.

| Analytical Method | Analyte | Matrix | LOD | LOQ |

| LC-MS/MS | NDMA | Groundwater | 1.12 ng/L | - |

| LC-MS/MS | NMEA | Groundwater | - | 0.280 µg/L |

| GC-MS/MS | NDMA | Sartans | 0.3 µg/kg | 0.9 µg/kg |

| GC-MS/MS | NMEA | Sartans | 0.07 µg/kg | 0.3 µg/kg |

LOD and LOQ values are highly matrix- and instrument-dependent.

Metabolic Pathway

The metabolic activation of N-nitrosoalkylamines is a critical step in their carcinogenic mechanism. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The pathway involves the hydroxylation of the α-carbon atom of the alkyl chains, leading to the formation of unstable intermediates that can ultimately generate highly reactive alkylating agents. These agents can then form adducts with DNA, leading to mutations and potentially cancer.

Although the specific metabolism of this compound is not extensively studied, it is expected to follow the same pathway as its non-deuterated analog, NEMA. The metabolic process for NEMA involves two primary α-hydroxylation pathways, one on the ethyl group and one on the methyl group.

Experimental Protocols

The quantification of N-nitrosamines, including NEMA, necessitates highly sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques. This compound serves as an ideal internal standard for these methods due to its similar chemical properties to the analyte and its distinct mass, which allows for accurate quantification by isotope dilution.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Pharmaceutical Tablets

-

Sample Weighing and Dissolution:

-

Accurately weigh a portion of ground tablet powder equivalent to a specified amount of the active pharmaceutical ingredient (API) into a centrifuge tube.

-

Add a known volume of an appropriate aqueous solution (e.g., 1 M sodium hydroxide) to dissolve or suspend the sample.

-

Spike the sample with a known amount of this compound internal standard solution.

-

-

Extraction:

-

Add a precise volume of a water-immiscible organic solvent, such as dichloromethane (B109758) (DCM).

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate the extraction of nitrosamines into the organic phase.

-

-

Phase Separation:

-

Centrifuge the mixture at a high speed (e.g., 10,000 x g) for a sufficient time to achieve clear separation of the aqueous and organic layers.

-

-

Collection and Analysis:

-

Carefully transfer the organic (lower) layer containing the nitrosamines to a clean vial.

-

The extract is now ready for injection into the GC-MS or for further concentration and solvent exchange if required for LC-MS analysis.

-

Analytical Method: GC-MS/MS

-

Gas Chromatograph (GC) System: Equipped with a suitable capillary column (e.g., DB-624 or equivalent).

-

Injection Mode: Splitless injection is typically used to maximize sensitivity.

-

Oven Temperature Program: A temperature gradient is employed to separate the nitrosamines from other matrix components. A typical program might start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 240°C), and hold for a few minutes.

-

Mass Spectrometer (MS) Detector: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both NEMA and the NEMA-d3 internal standard.

Analytical Method: LC-MS/MS

-

Liquid Chromatograph (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is used.

-

Column: A reverse-phase C18 or a pentafluorophenyl (PFP) column is commonly used for the separation of nitrosamines.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of an additive like formic acid, is employed.

-

Mass Spectrometer (MS) Detector: A triple quadrupole or a high-resolution mass spectrometer (HRMS) is used for detection.

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for small, volatile nitrosamines.

-

MRM Transitions: As with GC-MS/MS, specific MRM transitions are monitored for the analyte and internal standard.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in a pharmaceutical product using LC-MS/MS with this compound as an internal standard.

References

Navigating the Analytical Landscape of N-Nitrosoethylmethylamine (NEMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the analytical methodologies for the detection and quantification of N-Nitrosoethylmethylamine (NEMA), a potent genotoxic impurity of significant concern in the pharmaceutical industry. This document outlines the core analytical techniques, sample preparation protocols, and method validation parameters, presenting a valuable resource for researchers, scientists, and drug development professionals.

Introduction

N-Nitrosoethylmethylamine (NEMA) belongs to the nitrosamine (B1359907) class of compounds, which are classified as probable human carcinogens.[1][2] Their presence in pharmaceutical products, even at trace levels, is a critical safety concern, necessitating highly sensitive and selective analytical methods for their detection and control.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for nitrosamine impurities in drug substances and products, driving the development and validation of robust analytical procedures.[3][5] This guide focuses on the predominant analytical techniques employed for NEMA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Analytical Techniques

The analysis of NEMA at trace levels requires highly sensitive and selective instrumentation. GC-MS and LC-MS have emerged as the gold-standard techniques for this purpose, each offering distinct advantages.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like NEMA.[6][7] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed, which involves the fragmentation of a specific parent ion into product ions, a process known as Multiple Reaction Monitoring (MRM).[6][8]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of a broader range of nitrosamines, including those that are less volatile or thermally labile.[1][9] The liquid chromatograph separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Similar to GC-MS, coupling with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for trace-level quantification.[5][9]

Sample Preparation: A Critical Step

The goal of sample preparation is to extract NEMA from the sample matrix and concentrate it to a level suitable for instrumental analysis, while removing interfering substances.[2][10] The choice of sample preparation technique depends on the nature of the sample matrix (e.g., drug substance, drug product, solvent).

Commonly employed techniques include:

-

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For NEMA analysis, a common approach involves suspending the sample in an aqueous solution (often alkaline) and extracting the nitrosamine into an organic solvent like dichloromethane.[8]

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. This technique is effective for cleaning up complex sample matrices and concentrating the analyte.[11]

-

Direct Injection: For relatively clean samples, such as certain solvents, direct injection into the analytical instrument may be possible after simple dilution.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance data for NEMA analysis using various analytical methods as reported in the scientific literature.

Table 1: Quantitative Data for NEMA Analysis by LC-MS/MS

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (r²) | Reference |

| UHPLC-HRAM-MS | 0.4 - 12 ng/L (in water) | Not Specified | 68 - 83 (for 8 nitrosamines) | Not Specified | [11][12] |

| LC-MS/MS | Not Specified | 1 - 10 ppb | 70 - 130 | >0.99 | [6] |

| LC-MS/MS | 0.4 ng/mL (in metformin) | 1 ng/mL (in metformin) | Not Specified | Not Specified | [9] |

Table 2: Quantitative Data for NEMA Analysis by GC-MS/MS

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (r²) | Reference |

| GC-MS/MS | < 3 ppb | 15 ppb | Not Specified | >0.996 | [7][8] |

| GC-MS/MS | Not Specified | 1 - 10 ppb | 70 - 130 | Not Specified | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of NEMA analysis. Below are representative protocols for LC-MS/MS and GC-MS/MS analysis.

LC-MS/MS Method for NEMA Quantification

This protocol is a composite based on methodologies described in the literature.[1][5][9][11]

1. Sample Preparation (for a solid drug product):

- Weigh a representative amount of the ground tablet powder (e.g., equivalent to 250 mg of the active pharmaceutical ingredient) into a centrifuge tube.[8]

- Add a known volume of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).[1][9]

- Vortex the sample for a specified time (e.g., 5 minutes) to ensure thorough mixing.[9]

- Sonicate the sample for a period (e.g., 10 minutes) to facilitate dissolution.[9]

- Centrifuge the sample to pellet the excipients.

- Filter the supernatant through a suitable filter (e.g., 0.2 µm PTFE) into an autosampler vial.[6]

2. Chromatographic Conditions:

- UHPLC System: A high-performance liquid chromatography system capable of gradient elution.[1]

- Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).[1]

- Mobile Phase A: 0.1% Formic acid in water.[1][11]

- Mobile Phase B: Methanol.[1]

- Gradient Elution: A suitable gradient to separate NEMA from other components.

- Flow Rate: 0.45 mL/min.[1]

- Column Temperature: 45°C.[1]

- Injection Volume: 5 µL.[1]

3. Mass Spectrometry Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.[5]

- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).[1]

- Ionization Mode: Positive.

- MRM Transitions: Specific precursor-to-product ion transitions for NEMA should be monitored.

GC-MS/MS Method for NEMA Analysis

This protocol is a composite based on methodologies described in the literature.[6][7][8]

1. Sample Preparation (Liquid-Liquid Extraction):

- Suspend a weighed amount of the sample (e.g., 250 mg of API or ground tablets) in an alkaline solution (e.g., 1M NaOH).[8]

- Add a precise volume of an extraction solvent, typically dichloromethane.[8]

- Shake the mixture vigorously for a defined period (e.g., 5 minutes) to ensure efficient extraction.[8]

- Allow the phases to separate.

- Carefully transfer the organic layer (dichloromethane) containing the nitrosamines into a clean vial for analysis.

2. Chromatographic Conditions: